DL-Serine-2,3,3-d3
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Overview
Description
DL-Serine-2,3,3-d3 is the deuterium labeled DL-Serine . It is a fundamental metabolite and a mixture of D-Serine and L-Serine . It has antiviral activity against the multiplication of tobacco mosaic virus (TMV) .
Synthesis Analysis
DL-Serine-2,3,3-d3 can be used in the synthesis of novel tryptoline derivatives as IDO (indoleamine 2,3-Deoxygenase) inhibitors . These inhibitors can potentially be used for Alzheimer’s treatment .Molecular Structure Analysis
The empirical formula of DL-Serine-2,3,3-d3 is C3D3H4NO3 . Its molecular weight is 108.11 . The SMILES string representation of its structure is OC([2H])([2H])C(N)([2H])C(O)=O .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into DL-Serine-2,3,3-d3 . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
DL-Serine-2,3,3-d3 is a solid powder . It has a mass shift of M+3 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “DL-Serine-2,3,3-d3”:
Alzheimer’s Disease Treatment Research
DL-Serine-2,3,3-d3 is used in the synthesis of novel tryptoline derivatives as IDO (indoleamine 2,3-Deoxygenase) inhibitors . These inhibitors have potential applications in the treatment of Alzheimer’s disease by impacting the kynurenine pathway, which is implicated in the disease’s pathology .
Proteomics Research
This compound serves as a biochemical tool in proteomics research , where it can be used to study protein expression, structure, and function within biological systems .
Biomolecular NMR Studies
In biomolecular NMR (Nuclear Magnetic Resonance) studies, DL-Serine-2,3,3-d3 can be utilized to investigate the structure and dynamics of proteins and nucleic acids at the atomic level .
Clinical Mass Spectrometry
It is applied in clinical mass spectrometry to analyze biological samples for diagnostic purposes or to monitor therapy by measuring specific proteins or metabolites .
Metabolism and Metabolomics Studies
Researchers use this compound to explore metabolic pathways and conduct metabolomics studies . The presence of deuterium allows for tracing the utilization and transformation of serine in biological systems .
Antiviral Research
DL-Serine-2,3,3-d3 has demonstrated antiviral activity against the multiplication of tobacco mosaic virus (TMV), indicating its potential use in studying virus-host interactions and antiviral mechanisms .
Mechanism of Action
Target of Action
DL-Serine-2,3,3-d3, a deuterium-labeled form of DL-Serine, primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
DL-Serine-2,3,3-d3 acts as an agonist at the glycine site of NMDA receptors . This means it binds to these receptors and activates them, enhancing their function. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects .
Biochemical Pathways
The activation of NMDA receptors by DL-Serine-2,3,3-d3 affects several biochemical pathways. One key pathway is the serine biosynthesis pathway , where DL-Serine-2,3,3-d3 can be used to study cancer metabolism . Additionally, it serves as a tool in metabolomics studies to quantify the serine pool within cells and tissues .
Pharmacokinetics
The presence of deuterium in the compound can potentially affect its pharmacokinetic profile, as deuterium substitution has been shown to influence the metabolic stability of drugs .
Result of Action
DL-Serine-2,3,3-d3 has been reported to exhibit antiviral activity against the multiplication of tobacco mosaic virus (TMV) . This suggests that the compound’s action can lead to molecular and cellular effects that inhibit viral replication.
Action Environment
The action, efficacy, and stability of DL-Serine-2,3,3-d3 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature away from light and moisture for optimal stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-FUDHJZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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